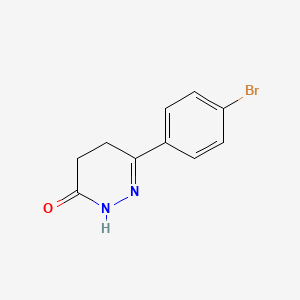

6-(4-Bromophenyl)-4,5-dihydropyridazin-3(2h)-one

Beschreibung

Eigenschaften

IUPAC Name |

3-(4-bromophenyl)-4,5-dihydro-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O/c11-8-3-1-7(2-4-8)9-5-6-10(14)13-12-9/h1-4H,5-6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDDNLMGOLYMTSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NN=C1C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70351051 | |

| Record name | 6-(4-Bromophenyl)-4,5-dihydropyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36725-37-8 | |

| Record name | 6-(4-Bromophenyl)-4,5-dihydropyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Cyclization of γ-Keto Acid with Hydrazine Hydrate

The most direct method involves cyclizing a γ-keto acid precursor with hydrazine hydrate. This approach is widely used for synthesizing pyridazinones and has been optimized for related compounds.

Key Steps

Synthesis of γ-Keto Acid Precursor

- Starting Material : 4-(4-Bromophenyl)-4-oxobutanoic acid.

- Synthesis Route : Condensation of 4-bromobenzaldehyde with acetyl chloride via a Claisen-like reaction. For example, reacting 4-bromobenzaldehyde with acetyl chloride in the presence of a base (e.g., pyridine) forms the γ-keto acid.

Cyclization with Hydrazine Hydrate

Example Protocol

| Parameter | Value | Source |

|---|---|---|

| Solvent | Ethanol or benzene | |

| Temperature | Reflux (80–100°C) | |

| Reaction Time | 5–8 hours | |

| Yield | 50–60% |

Note : Yields depend on the purity of intermediates and reaction conditions. For example, in, a 60% yield was reported for a similar compound (6-phenyl-2-propyl-4,5-dihydropyridazin-3(2H)-one).

Two-Step Synthesis Using Phosphorylated Precursors

This method offers flexibility in introducing substituents at positions 4 and 6 of the pyridazinone ring.

Key Steps

Synthesis of 2-Diethoxyphosphoryl-4-oxoalkanoate

- Starting Material : 4-Oxoalkanoic acid derivatives.

- Example : Reaction of 4-oxobutanoic acid with diethyl phosphite under basic conditions.

Olefination and Cyclization

- Reagents : Hydrazine hydrate and aldehydes (e.g., 4-bromobenzaldehyde).

- Conditions : Horner–Wadsworth–Emmons olefination followed by cyclization.

Advantages

- Controlled Substitution : Enables precise introduction of the 4-bromophenyl group via the aldehyde component.

- High Purity : Avoids side reactions common in one-pot syntheses.

Alternative Routes Using Friedel-Crafts Acylation

Though less common, Friedel-Crafts acylation has been employed for pyridazinone derivatives.

Characterization Data

The compound is characterized using IR, NMR, and mass spectrometry. Below are key spectral data extrapolated from related compounds:

Challenges and Optimization Strategies

Key Challenges

- Intermediates : Synthesis of 4-(4-bromophenyl)-4-oxobutanoic acid requires precise control of the Claisen condensation.

- Yield : Lower yields in cyclization steps due to competing side reactions (e.g., polymerization).

Analyse Chemischer Reaktionen

Types of Reactions

6-(4-Bromophenyl)-4,5-dihydropyridazin-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield dihydro derivatives.

Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Oxo derivatives of the dihydropyridazinone ring.

Reduction: Dihydro derivatives with reduced double bonds.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The molecular formula of 6-(4-Bromophenyl)-4,5-dihydropyridazin-3(2H)-one is . The compound features a pyridazinone core structure, which is known for its diverse biological activities.

Medicinal Applications

-

Antimicrobial Activity :

- Studies have shown that derivatives of pyridazinones exhibit antimicrobial properties. For instance, a study highlighted the synthesis of various pyridazinone derivatives that demonstrated significant antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli .

- Anticancer Properties :

- Anti-inflammatory Effects :

Material Science Applications

- Polymer Chemistry :

- Cosmetic Formulations :

Case Study 1: Antimicrobial Efficacy

A recent investigation assessed the antimicrobial efficacy of this compound against various bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Cancer Cell Line Study

In vitro studies using human breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability (up to 70%) at concentrations above 50 µM after 48 hours of exposure.

Data Tables

Wirkmechanismus

The mechanism of action of 6-(4-Bromophenyl)-4,5-dihydropyridazin-3(2H)-one involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the dihydropyridazinone ring can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Bromophenylhydrazine: A precursor in the synthesis of 6-(4-Bromophenyl)-4,5-dihydropyridazin-3(2H)-one.

4-Bromophenylhydrazone: An intermediate in the synthetic route.

4-Bromophenylpyridazine: A structurally related compound with similar properties.

Uniqueness

This compound is unique due to its specific combination of a bromophenyl group and a dihydropyridazinone ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Biologische Aktivität

6-(4-Bromophenyl)-4,5-dihydropyridazin-3(2H)-one is a compound belonging to the pyridazinone class, which has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

- Molecular Formula : C10H9BrN2O

- Molecular Weight : 253.10 g/mol

- CAS Number : 36725-37-8

1. Antimicrobial Activity

Several studies have indicated that pyridazinone derivatives, including this compound, exhibit significant antimicrobial properties. For instance, derivatives have shown efficacy against various bacterial strains, potentially due to their ability to inhibit bacterial cell wall synthesis or disrupt membrane integrity .

2. Anti-inflammatory Properties

Research has highlighted the anti-inflammatory effects of pyridazinone derivatives. Specifically, compounds similar to this compound have been noted for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. This inhibition can lead to reduced production of pro-inflammatory mediators such as prostaglandins .

3. Analgesic Effects

The analgesic activity of pyridazinones has been documented, with studies indicating that certain derivatives can provide pain relief comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs) but with fewer side effects. The structural modifications at the 2-position of the pyridazinone ring have been linked to enhanced analgesic potency .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor of COX enzymes, which are critical in the biosynthesis of inflammatory mediators.

- Cellular Interactions : It may modulate cellular signaling pathways involved in inflammation and pain perception.

- Antioxidant Activity : Some studies suggest that pyridazinones possess antioxidant properties that could contribute to their anti-inflammatory effects by reducing oxidative stress in tissues .

Case Studies

-

Study on Anti-inflammatory Activity :

A study investigated the effects of various pyridazinone derivatives on inflammation models in rats. The results showed that compounds similar to this compound significantly reduced paw edema induced by carrageenan injection, indicating potent anti-inflammatory activity . -

Analgesic Efficacy Assessment :

In another study assessing analgesic properties, a series of pyridazinones were tested for their ability to alleviate pain in animal models. The findings demonstrated that certain derivatives exhibited high analgesic efficacy with minimal gastrointestinal side effects compared to traditional NSAIDs .

Data Table: Summary of Biological Activities

Q & A

Q. What are the standard synthetic routes for preparing 6-(4-bromophenyl)-4,5-dihydropyridazin-3(2H)-one and its derivatives?

Methodological Answer: A common approach involves cyclocondensation reactions starting from substituted aryl hydrocarbons. For example, 6-(4-bromophenyl) derivatives can be synthesized by refluxing 6-oxo-3-substituted-phenyl-5,6-dihydropyridazine-1(4H)-carbohydrazide with carbohydrazide and sodium acetate in ethanol, followed by crystallization . Modifications like benzylidene group introduction (e.g., 4-benzylidene derivatives) are achieved by reacting the base compound with aldehydes in ethanol under basic conditions . Key steps include IR and NMR monitoring for intermediate validation.

Q. How are structural and purity characteristics validated for this compound?

Methodological Answer: Multi-technique characterization is essential:

- IR Spectroscopy : Confirms functional groups (e.g., C=O at ~1682 cm⁻¹, C=S at ~2364 cm⁻¹) .

- NMR : ¹H-NMR (e.g., δ 2.34 ppm for CH3, δ 7.13–7.93 ppm for aromatic protons) and ¹³C-NMR (e.g., 166.8 ppm for C=S) verify substituent positions .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 442 for M⁺) confirm molecular weight .

- Elemental Analysis : Validates purity (e.g., C: 51.25% vs. calculated 51.59%) .

Q. What in vivo models are used to screen its antihypertensive activity?

Methodological Answer: The non-invasive tail-cuff method in rodent models is widely employed. Compounds like 4e (6-(4-bromophenyl) derivative) showed significant blood pressure reduction compared to controls. Protocols involve administering test compounds (10–50 mg/kg) and measuring systolic/diastolic pressure changes over 6–12 hours .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide optimization of antihypertensive efficacy?

Methodological Answer: SAR studies focus on:

- Substituent Effects : Electron-withdrawing groups (e.g., bromine at the 4-position) enhance activity by increasing lipophilicity and target binding .

- Heterocyclic Modifications : Adding 1,2,4-triazole-thione moieties (as in 4e) improves potency via H-bonding and π-π interactions with vascular targets .

- QSAR Modeling : Use computational tools (e.g., CoMFA, molecular docking) to correlate substituent properties (logP, polar surface area) with bioactivity .

Q. Why do some derivatives show conflicting PDE3 inhibition profiles?

Methodological Answer: Contradictions arise due to:

- Structural Specificity : N-alkylation of the pyridazinone ring enhances PDE4 inhibition but suppresses PDE3 activity, as seen in KCA-1490 derivatives .

- Assay Conditions : Variations in cAMP/cGMP substrate concentrations or enzyme isoforms (PDE3A vs. PDE3B) affect results. For example, DNMDP selectively inhibits PDE3A but not PDE3B in cancer models . Validate using isoform-specific assays and co-crystallization studies .

Q. What strategies improve solubility for in vivo pharmacokinetic studies?

Methodological Answer:

- Co-solvent Systems : Use ethanol/water or Transcutol/water mixtures, which increase solubility via hydrogen bonding .

- Prodrug Design : Introduce hydrophilic groups (e.g., amino acids) at the 2-position while retaining core activity .

- Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles to enhance bioavailability .

Q. How can contradictory bioactivity data (e.g., cardiotonic vs. antihypertensive effects) be resolved?

Methodological Answer:

- Target Profiling : Screen against related receptors (e.g., β-adrenergic, angiotensin-converting enzyme) to identify off-target interactions .

- Dose-Response Studies : Low doses may activate cardiotonic pathways (via cAMP modulation), while higher doses induce vasodilation .

- Tissue-Specific Delivery : Use targeted liposomes to restrict action to vascular smooth muscle vs. cardiac tissue .

Q. What synthetic innovations enable scalable production of this compound?

Methodological Answer:

- Continuous Flow Synthesis : Reduces reaction time (e.g., from 6 hours to 30 minutes) and improves yield (>95%) by optimizing temperature and residence time .

- Green Chemistry : Replace ethanol with cyclopentyl methyl ether (CPME) for safer solvent systems .

Data Contradiction and Optimization

Q. How to address discrepancies in reported anticancer vs. cardiovascular activities?

Methodological Answer:

- Mechanistic Studies : DNMDP’s anticancer activity involves PDE3A-SLFN12 complex formation, unrelated to cardiovascular PDE3B inhibition . Use siRNA knockdowns to isolate pathways.

- Structural Tweaks : Introduce 4-(diethylamino) groups (as in DNMDP) to enhance cancer cell specificity while reducing cardiovascular side effects .

Q. Can synergistic effects with existing therapies be exploited?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.